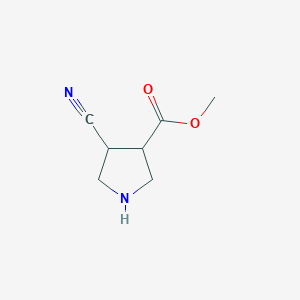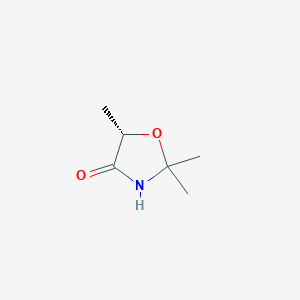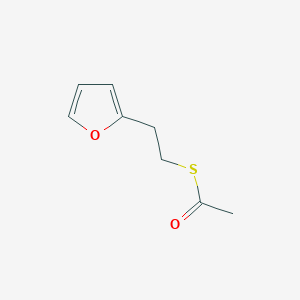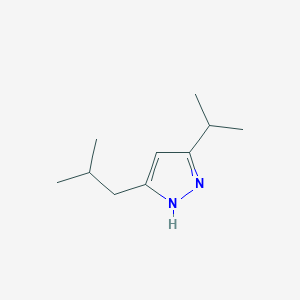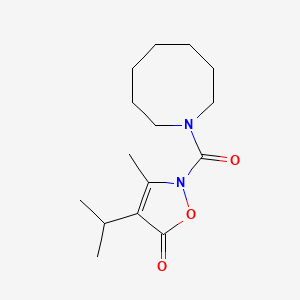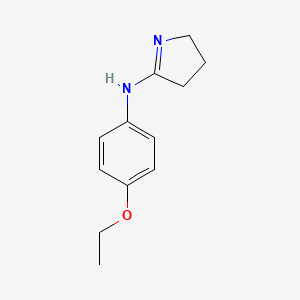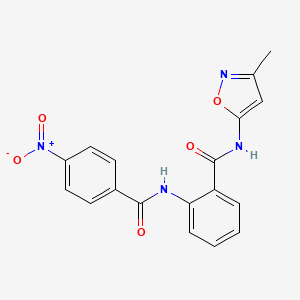
N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide: is a synthetic organic compound that features a benzamide core substituted with a 3-methylisoxazole and a 4-nitrobenzamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide typically involves a multi-step process:
Formation of 3-Methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration of Benzamide:
Amidation Reaction: The final step involves the coupling of the 3-methylisoxazole with the nitrated benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide core can participate in substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Nucleophilic reagents such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mecanismo De Acción
The mechanism by which N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Methylisoxazol-5-yl)-2-(4-aminobenzamido)benzamide: Similar structure but with an amino group instead of a nitro group.
N-(3-Methylisoxazol-5-yl)-2-(4-methylbenzamido)benzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(3-Methylisoxazol-5-yl)-2-(4-nitrobenzamido)benzamide is unique due to the presence of both the nitro group and the 3-methylisoxazole moiety. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.
Propiedades
Número CAS |
90059-35-1 |
|---|---|
Fórmula molecular |
C18H14N4O5 |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
N-(3-methyl-1,2-oxazol-5-yl)-2-[(4-nitrobenzoyl)amino]benzamide |
InChI |
InChI=1S/C18H14N4O5/c1-11-10-16(27-21-11)20-18(24)14-4-2-3-5-15(14)19-17(23)12-6-8-13(9-7-12)22(25)26/h2-10H,1H3,(H,19,23)(H,20,24) |
Clave InChI |
ZIVBUOVJLROHDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



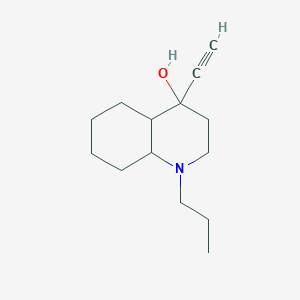
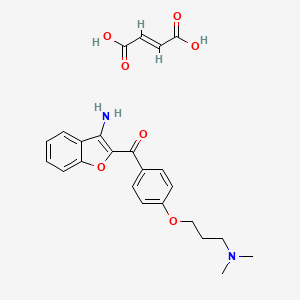
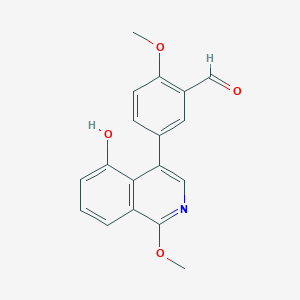
![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)
